Differentiated BK Channel Activation: 4-Ethyl vs. 4-Methyl Derivative
The 4-ethyl substituent confers distinct BK channel-activating properties compared to the 4-methyl analog. In a standardized vasorelaxation assay, the 4-ethyl derivative (CHEMBL481578) demonstrated an IC50 of 3.31 µM, while the 4-methyl analog (CHEMBL505582) showed significantly lower potency with an IC50 of 112 µM [1]. This represents a 33.8-fold difference in potency, directly attributable to the substitution at the 4-position.
| Evidence Dimension | In vitro BK channel-mediated vasorelaxation |
|---|---|
| Target Compound Data | IC50 = 3.31 µM (3.31E+3 nM) |
| Comparator Or Baseline | 4-Methyl-3,4-dihydro-2H-1,4-benzooxazine: IC50 = 112 µM (1.12E+5 nM) |
| Quantified Difference | 33.8-fold higher potency for the 4-ethyl derivative |
| Conditions | Activation of human BK channel (calcium-activated potassium channel subunit alpha-1) assessed as reduction in KCl-induced contractile tone. |
Why This Matters
This 33.8-fold difference in potency demonstrates that the 4-ethyl derivative is a superior tool compound for studying BK channel pharmacology, and any substitution with the 4-methyl analog would critically impair assay sensitivity and experimental outcomes.
- [1] BindingDB. BDBM50412647 (CHEMBL481578): 4-Ethyl-3,4-dihydro-2H-1,4-benzooxazine. Affinity data for calcium-activated potassium channel subunit alpha-1 (Human). View Source
